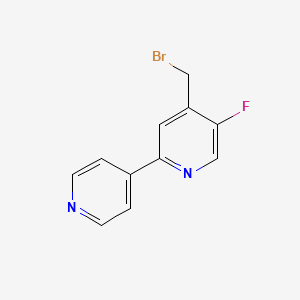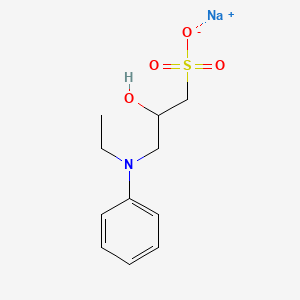
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an amino group at the 6th position, a hydroxypropyl group at the 1st position, and a tetrahydroquinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of amino-alcohols. One common method involves the use of an amination catalyst to facilitate the cyclization process. For example, the reaction of 2-(3-hydroxypropyl)aniline with formamide under acidic conditions can yield the desired quinazolinone derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using high-yielding and environmentally friendly methods. For instance, the use of thionyl chloride as a chlorinating agent can improve the yield and purity of the product. This method avoids the use of harmful solvents like 1,2-dichloroethane, making it more suitable for large-scale production .
化学反应分析
Types of Reactions
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazolinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and anthranilic acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydroquinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1-(3-chloropropyl)-1,3-dimethyluracil
- 6-Amino-1-(3-hydroxypropyl)-4-methylhexahydro-1,4-diazepine
Uniqueness
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxypropyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
6-amino-1-(3-hydroxypropyl)-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-3-10-8(6-9)7-13-11(16)14(10)4-1-5-15/h2-3,6,15H,1,4-5,7,12H2,(H,13,16) |
InChI 键 |
FCMOTXZAWPKYKO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)N)N(C(=O)N1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)




![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)



![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)
